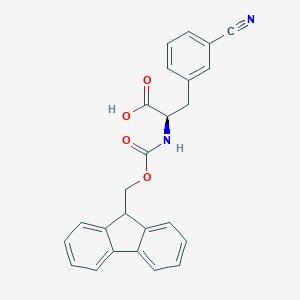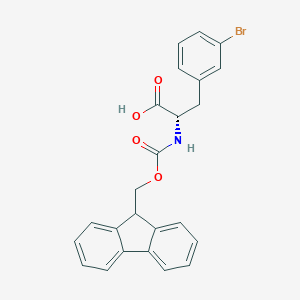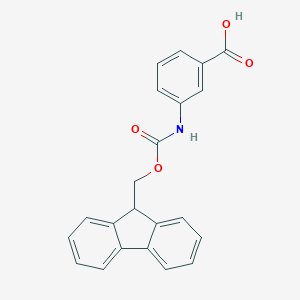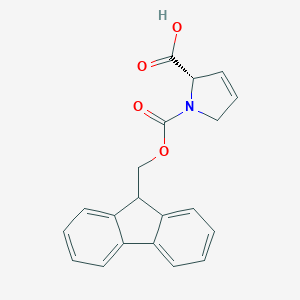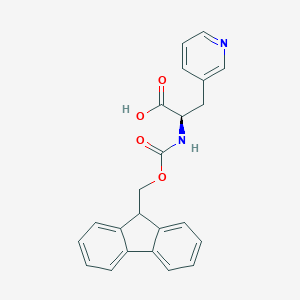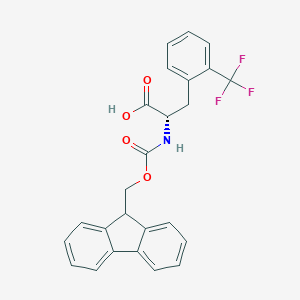
Fmoc-12-Ado-OH
Übersicht
Beschreibung
Fmoc-12-Ado-OH, also known as 12-(Fmoc-amino)dodecanoic acid, is a chemical compound with the molecular formula C27H35NO4 . It has a molecular weight of 437.60 .
Synthesis Analysis
Fmoc-12-Ado-OH is synthesized using various methods. One method involves the use of PS-Carbodiimide resin in dichloromethane at temperatures between 20-50°C for 20 hours . Another method involves the use of Fmoc-OSu and NaHCO3 in a solution of 12-aminododecanoic acid in acetone and water .Molecular Structure Analysis
Fmoc-12-Ado-OH has a complex molecular structure that includes a total of 69 bonds. These comprise 34 non-H bonds, 14 multiple bonds, 15 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aliphatic carboxylic acid, and 1 aliphatic (thio-) carbamate .Chemical Reactions Analysis
Fmoc-12-Ado-OH is used in Fmoc solid-phase peptide synthesis . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-12-Ado-OH is a white powder with a melting point of 114-118°C . It is used in peptide synthesis and has a Fmoc functional group . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, have been utilized for antibacterial and anti-inflammatory purposes. These nanoassemblies, when integrated within resin-based composites, exhibit antibacterial activity without being cytotoxic to mammalian cell lines. This development holds promise for biomedical applications, particularly in creating materials that inhibit bacterial growth without affecting their mechanical and optical properties (Schnaider et al., 2019).
Supramolecular Gels in Biomedicine : Supramolecular hydrogels based on Fmoc-functionalized amino acids are gaining attention for their biocompatible and biodegradable properties. Such hydrogels, including those with FMOC-Lys(FMOC)-OH, have demonstrated antimicrobial activities, especially when incorporated with colloidal and ionic silver mixtures (Croitoriu et al., 2021).
Hydrogel Formation and Silver Nanoclusters : Fmoc-protected amino acids like Fmoc-Phe-OH can form efficient, stable hydrogels. These hydrogels have been used to prepare and stabilize fluorescent silver nanoclusters, which exhibit interesting fluorescent properties and stability. Such applications are significant in the context of biomolecular studies (Roy & Banerjee, 2011).
Hybrid Hydrogel Materials : The integration of functionalized single-walled carbon nanotubes (f-SWCNT) with Fmoc-protected amino acid-based hydrogels has been explored. These hybrid hydrogels demonstrate enhanced thermal stability and mechanical properties, making them potential candidates for various nanotechnological applications (Roy & Banerjee, 2012).
Development of Low Molecular Weight Hydrogelators : Research has shown that side chain functionalization of Fmoc-Phe significantly affects self-assembly and hydrogelation behavior. This is particularly evident with fluorinated derivatives, which spontaneously form fibrils and hydrogel networks in water, opening avenues for developing novel hydrogelators for complex buffered media (Ryan et al., 2011).
Bio-inspired Functional Materials : Fmoc-modified amino acids and short peptides have emerged as significant bio-inspired building blocks. Their self-assembly features have been harnessed for applications in cell cultivation, bio-templating, drug delivery, and therapeutic properties, demonstrating their versatility in creating functional materials (Tao et al., 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
Fmoc-12-Ado-OH, also known as 12-(Fmoc-amino)dodecanoic acid , is primarily used in the field of peptide synthesis . It is a derivative of the 9-Fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group used in organic synthesis . The Fmoc group is frequently used as a protecting group for amines .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Pharmacokinetics
It is known that the fmoc group is rapidly removed by base , suggesting that it may have a short half-life in biological systems
Result of Action
The primary result of the action of Fmoc-12-Ado-OH is the protection of amines during peptide synthesis . By protecting the amines, the Fmoc group allows for the selective synthesis of peptides, contributing to the development of new drugs and therapies.
Action Environment
The action of Fmoc-12-Ado-OH is influenced by the pH of the environment. The Fmoc group is base-labile, meaning it is removed in the presence of a base . Therefore, the pH of the environment can significantly influence the stability and efficacy of Fmoc-12-Ado-OH. In addition, temperature may also play a role, as Fmoc-12-Ado-OH is typically stored at 2-8°C .
Eigenschaften
IUPAC Name |
12-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO4/c29-26(30)18-8-6-4-2-1-3-5-7-13-19-28-27(31)32-20-25-23-16-11-9-14-21(23)22-15-10-12-17-24(22)25/h9-12,14-17,25H,1-8,13,18-20H2,(H,28,31)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGIKYAQSSNFCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401149 | |
| Record name | Fmoc-12-Ado-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-12-Ado-OH | |
CAS RN |
128917-74-8 | |
| Record name | Fmoc-12-Ado-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



